4-methyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-methyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a trifluoromethyl group and a methyl group attached to the pyrrolopyrimidine core. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another approach includes the one-pot multi-component reaction strategy for the selective synthesis of 5-trifluoromethyl pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods are scaled up to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
4-methyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a neuroprotective and anti-neuroinflammatory agent. It has shown promising results in inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It is used in the study of various biological pathways and mechanisms, particularly those involving inflammation and oxidative stress.
Mechanism of Action
The mechanism of action of 4-methyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine involves the inhibition of key inflammatory pathways. It has been shown to inhibit the endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . The compound interacts with active residues of proteins such as ATF4 and NF-kB, leading to reduced expression of inflammatory markers.
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties.
Thioxopyrimidines: Known for their diverse biological activities, including antioxidant and antimicrobial properties.
Indole Derivatives: These compounds have a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
4-methyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its stability. This makes it particularly valuable in medicinal chemistry and materials science applications.
Properties
IUPAC Name |
4-methyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c1-4-6-5(8(9,10)11)2-12-7(6)14-3-13-4/h2-3H,1H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHPOWGJGXMDHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=N1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101193564 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine, 4-methyl-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101193564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638771-77-3 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine, 4-methyl-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638771-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine, 4-methyl-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101193564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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